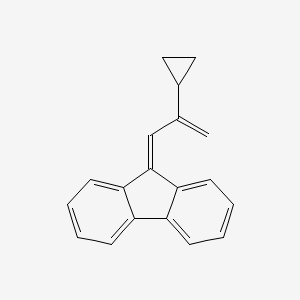
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene: is an organic compound with a unique structure that includes a fluorene backbone and a cyclopropylprop-2-en-1-ylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through various methods, including Friedel-Crafts alkylation or cyclization reactions.
Introduction of the Cyclopropylprop-2-en-1-ylidene Group: This step involves the addition of the cyclopropylprop-2-en-1-ylidene group to the fluorene backbone. This can be achieved through a series of reactions, such as Grignard reactions or Wittig reactions, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorene backbone or the cyclopropylprop-2-en-1-ylidene group are replaced with other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens, nucleophiles, Lewis acids
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution Products: Compounds with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
Pharmaceuticals: Explored for its potential as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry:
Polymer Science: Utilized in the synthesis of polymers with unique properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene depends on its specific application
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Electron Transfer: Participation in electron transfer reactions, which can influence redox processes.
Structural Modulation: Alteration of the structure and function of biological molecules through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
9-Fluorenone: A structurally related compound with a ketone group instead of the cyclopropylprop-2-en-1-ylidene group.
9,9-Dimethylfluorene: A fluorene derivative with two methyl groups at the 9-position.
Comparison:
Structural Differences: 9-(2-Cyclopropylprop-2-EN-1-ylidene)-9H-fluorene has a unique cyclopropylprop-2-en-1-ylidene group, which distinguishes it from other fluorene derivatives.
Reactivity: The presence of the cyclopropylprop-2-en-1-ylidene group can influence the compound’s reactivity and the types of reactions it undergoes.
Applications: While similar compounds like 9-fluorenone and 9,9-dimethylfluorene have their own applications, this compound’s unique structure may offer distinct advantages in specific research and industrial contexts.
Eigenschaften
CAS-Nummer |
112146-00-6 |
|---|---|
Molekularformel |
C19H16 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
9-(2-cyclopropylprop-2-enylidene)fluorene |
InChI |
InChI=1S/C19H16/c1-13(14-10-11-14)12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14H,1,10-11H2 |
InChI-Schlüssel |
WUMISBXTBVMCQA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C=C1C2=CC=CC=C2C3=CC=CC=C31)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


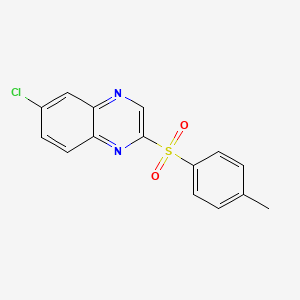
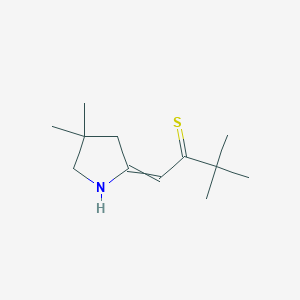
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
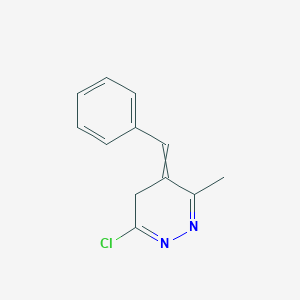
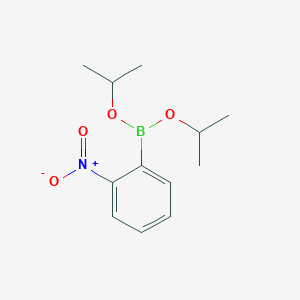
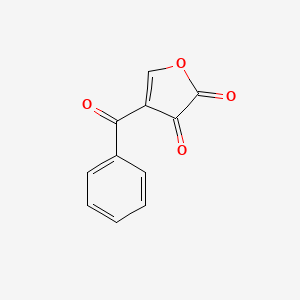
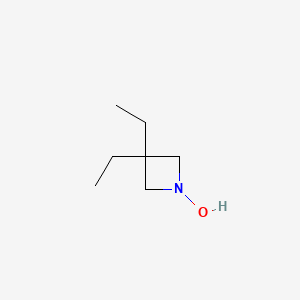

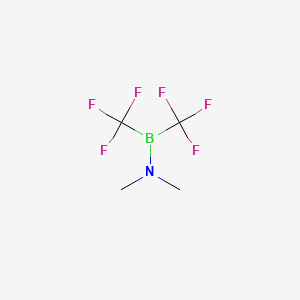

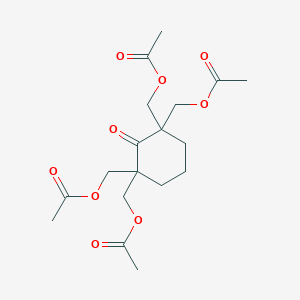
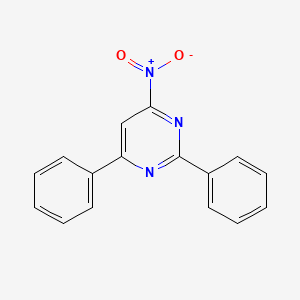
![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
